molecular formula C19H18N4O3S2 B2459223 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392290-72-1

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2459223
CAS No.: 392290-72-1
M. Wt: 414.5
InChI Key: BDSXVORELZTRGV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a thiadiazole ring, and an acetamide group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring and phenyl rings would contribute to the compound’s aromaticity, while the methoxy and acetamide groups could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence a compound’s properties. For example, the presence of the methoxy and acetamide groups in this compound could increase its polarity .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study by Shukla et al. (2012) focused on the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. This research is relevant due to the structural similarities and potential for analogs like 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide to serve as potent glutaminase inhibitors. Such inhibitors have therapeutic potential in cancer treatment by attenuating the growth of cancer cells, demonstrated in vitro and in mouse xenograft models of human lymphoma B cells. The study highlights the importance of structural modifications to improve drug-like properties, including solubility, while retaining inhibitory potency against kidney-type glutaminase (GLS) (Shukla et al., 2012).

Antimicrobial Activities

Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, assessing their antimicrobial activities against various bacterial and fungal pathogens. The research underscores the potential of thiazole compounds for developing new antimicrobial agents. The study's findings could indicate that compounds structurally related to this compound might exhibit similar antimicrobial properties, offering avenues for the design of novel antimicrobial drugs (Wardkhan et al., 2008).

Adenosine A3 Receptor Antagonism

The study by Jung et al. (2004) focused on the synthesis and evaluation of 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives as selective antagonists for human adenosine A3 receptors. These findings are significant for understanding the role of adenosine A3 receptor antagonists in modulating various physiological processes, including inflammation and cancer. The research might suggest that compounds like this compound could be explored for their potential as adenosine A3 receptor antagonists, contributing to the development of new therapeutic agents (Jung et al., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s hard to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information on this compound, it’s hard to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. For example, if this compound showed promising biological activity, future research could focus on optimizing its structure for better efficacy or lower toxicity .

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-26-15-9-7-13(8-10-15)11-16(24)21-18-22-23-19(28-18)27-12-17(25)20-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSXVORELZTRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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